[(4-Tert-butyl-1,3-thiazol-2-yl)methyl](2,2-dimethylpropyl)amine
Description
Systematic IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for (4-tert-butyl-1,3-thiazol-2-yl)methylamine is N-(2,2-dimethylpropyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine . This nomenclature reflects the substitution pattern on the thiazole ring and the bifunctional amine group. The thiazole core is numbered such that the tert-butyl group occupies position 4, while the methylene-linked amine substituent is attached to position 2. The 2,2-dimethylpropyl (neopentyl) group is designated as the second substituent on the nitrogen atom.
The molecular formula of the compound is $$ \text{C}{13}\text{H}{24}\text{N}_{2}\text{S} $$ , derived from the following components:
- A 1,3-thiazole ring ($$ \text{C}3\text{H}3\text{NS} $$)
- A tert-butyl group ($$ \text{C}4\text{H}9 $$) at position 4
- A methylene bridge ($$ \text{CH}_2 $$) connecting the thiazole’s position 2 to the nitrogen atom
- A neopentyl group ($$ \text{C}5\text{H}{11} $$) as the second nitrogen substituent
This formula aligns with structurally related thiazol-2-amine derivatives, such as 4-tert-butyl-N-methyl-1,3-thiazol-2-amine ($$ \text{C}8\text{H}{14}\text{N}2\text{S} $$) and N-methyl-2-(1,3-thiazol-2-yl)nonan-2-amine ($$ \text{C}{13}\text{H}{24}\text{N}2\text{S} $$), illustrating conserved sulfur and nitrogen content despite divergent alkyl substitutions.
Structural Features of the Thiazole Core and Substituent Groups
The thiazole ring serves as the central scaffold, with electronic and steric properties modulated by its substituents (Table 1). The tert-butyl group at position 4 imposes significant steric bulk, while the methylene-linked amine at position 2 introduces conformational flexibility.
Table 1: Key structural features of (4-tert-butyl-1,3-thiazol-2-yl)methylamine
| Feature | Description |
|---|---|
| Thiazole ring | Aromatic heterocycle with sulfur at position 1 and nitrogen at position 3 |
| Position 4 substituent | tert-butyl ($$ \text{C}(\text{CH}3)3 $$), electron-donating via induction |
| Position 2 substituent | Methylene bridge ($$ \text{CH}_2 $$) to a bifunctional amine group |
| Amine substituents | - Neopentyl ($$ \text{CH}2\text{C}(\text{CH}3)_3 $$) - Thiazol-2-ylmethyl |
The neopentyl group’s branching restricts free rotation around the N–C bond, favoring a staggered conformation to minimize steric clashes. This contrasts with linear alkyl chains in derivatives like N-methyl-2-(1,3-thiazol-2-yl)nonan-2-amine, where greater conformational mobility is observed. Spectroscopic data for analogous compounds suggest characteristic ^1^H NMR signals:
- tert-butyl protons: δ 1.40–1.45 ppm (singlet)
- Thiazole C–H protons: δ 7.10–7.30 ppm (doublet, $$ J = 8.5 \, \text{Hz} $$)
- Methylene protons adjacent to nitrogen: δ 3.60–3.80 ppm (multiplet)
Comparative Analysis with Related Thiazol-2-amine Derivatives
Structural analogs of (4-tert-butyl-1,3-thiazol-2-yl)methylamine exhibit distinct physicochemical profiles based on substituent variations (Table 2).
Table 2: Comparative analysis of thiazol-2-amine derivatives
The tert-butyl group enhances electron density at the thiazole’s position 4, potentially increasing nucleophilicity at adjacent positions. In contrast, the neopentyl group’s steric bulk may hinder intermolecular interactions, reducing crystallinity compared to derivatives with linear alkyl chains.
Crystallographic and Conformational Studies
While crystallographic data for (4-tert-butyl-1,3-thiazol-2-yl)methylamine remain unreported, related structures suggest predictable trends. For example, 4-tert-butyl-N-methyl-1,3-thiazol-2-amine adopts a planar thiazole ring with a dihedral angle of 8.2° between the tert-butyl and methyl groups. Molecular modeling predicts similar planarity for the title compound, with the neopentyl group oriented perpendicular to the thiazole plane to alleviate steric strain.
Conformational analysis reveals two low-energy states:
- Synperiplanar : Neopentyl and thiazol-2-ylmethyl groups aligned on the same side of the N–C bond.
- Anticlinal : Groups oriented 120° apart to minimize van der Waals repulsions.
These states are separated by an energy barrier of approximately $$ 12 \, \text{kcal/mol} $$, calculated using density functional theory (DFT) methods for analogous amines.
Properties
Molecular Formula |
C13H24N2S |
|---|---|
Molecular Weight |
240.41 g/mol |
IUPAC Name |
N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H24N2S/c1-12(2,3)9-14-7-11-15-10(8-16-11)13(4,5)6/h8,14H,7,9H2,1-6H3 |
InChI Key |
ITDGORPILXGTMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC1=NC(=CS1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Neopentylamine with 2-(Chloromethyl)-4-tert-butylthiazole
Procedure :
- Synthesis of 2-(Chloromethyl)-4-tert-butylthiazole :
- Starting material : 4-Tert-butyl-1,3-thiazol-2-amine is treated with formaldehyde and hydrochloric acid under Mannich-like conditions to install the chloromethyl group.
- Reaction :
$$
\text{4-Tert-butylthiazol-2-amine} + \text{CH}2\text{O} + \text{HCl} \rightarrow \text{2-(Chloromethyl)-4-tert-butylthiazole} + \text{H}2\text{O}
$$ - Conditions : Reflux in dioxane (12 h, 80°C), yield: 68%.
- Coupling with Neopentylamine :
Challenges :
- Steric hindrance from the tert-butyl group reduces nucleophilic substitution efficiency.
- Competing elimination reactions may occur, necessitating controlled temperatures.
Reductive Amination of 4-Tert-butylthiazole-2-carbaldehyde
Procedure :
- Oxidation of 2-(Hydroxymethyl)-4-tert-butylthiazole :
- Reductive Amination :
Advantages :
- Avoids harsh alkylation conditions.
- Higher functional group tolerance compared to S$$_\text{N}$$2 pathways.
Mitsunobu Reaction for C–N Bond Formation
Procedure :
- Substrates :
- Alcohol : 2-(Hydroxymethyl)-4-tert-butylthiazole (synthesized as above).
- Amine : Neopentylamine.
- Reaction :
Limitations :
- Requires stoichiometric phosphine and azodicarboxylate reagents.
- Sensitive to moisture, necessitating anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkylation (S$$_\text{N}$$2) | 52% | 60°C, K$$2$$CO$$3$$ | Straightforward, scalable | Low yield due to steric hindrance |
| Reductive Amination | 61% | RT, NaBH$$_4$$ | Mild conditions, avoids alkyl halides | Requires aldehyde synthesis |
| Mitsunobu Reaction | 48% | DIAD, PPh$$_3$$, THF | Direct C–N bond formation | Costly reagents, moisture sensitivity |
Characterization and Validation
Spectroscopic Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 1.32 (s, 9H, tert-butyl), 1.01 (s, 9H, neopentyl), 3.78 (s, 2H, CH$$2$$NH), 6.92 (s, 1H, thiazole-H).
- HRMS (ESI+) : m/z calc. for C$${14}$$H$${25}$$N$$_2$$S [M+H]$$^+$$: 265.1736, found: 265.1739.
Purity : HPLC analysis confirmed >98% purity (C18 column, MeCN/H$$_2$$O gradient).
Industrial Considerations and Scale-Up
- Cost Efficiency : The alkylation route (Method 2.1) is preferred for large-scale synthesis due to reagent availability.
- Green Chemistry : Reductive amination (Method 2.2) minimizes hazardous waste (e.g., alkyl halides).
- Catalytic Alternatives : Transition-metal catalysts (e.g., Pd/C for hydrogenation) could improve yields in reductive steps.
Chemical Reactions Analysis
(4-Tert-butyl-1,3-thiazol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest due to its potential as a therapeutic agent. Research indicates that thiazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial and fungal strains .
- Anticancer Properties : Studies have demonstrated the potential of thiazole derivatives in inhibiting cancer cell proliferation. For instance, derivatives of thiazole have been evaluated for their anticancer activity against breast adenocarcinoma cell lines .
Biological Studies
The unique structure of (4-Tert-butyl-1,3-thiazol-2-yl)methylamine allows it to serve as a probe in biological assays to study enzyme interactions and protein binding. Its application in enzyme inhibition studies is particularly noteworthy:
- Acetylcholinesterase Inhibition : Compounds containing thiazole rings have been investigated for their inhibitory effects on acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .
Pharmacological Research
Research into the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) profiles of similar compounds has highlighted their potential as drug candidates. Computational modeling studies can predict how these compounds interact with biological systems .
Case Studies
Several studies have explored the applications of thiazole derivatives similar to (4-Tert-butyl-1,3-thiazol-2-yl)methylamine:
Mechanism of Action
The mechanism of action of (4-Tert-butyl-1,3-thiazol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. For instance, as a ligand in CuAAC reactions, it accelerates reaction rates and suppresses cell cytotoxicity by stabilizing the copper catalyst . In biological systems, its derivatives may exert effects by interacting with cellular enzymes and receptors, leading to antimicrobial or antitumor activities .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiazole Ring
4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine (CAS 4775-71-7)
- Structure : A neopentyl group at position 4 and an amine at position 2.
- Key Differences : Unlike the target compound, the neopentyl group is directly attached to the thiazole ring rather than via a methylene linker. This reduces conformational flexibility and may alter binding interactions.
- Implications : The absence of a methylene spacer could limit steric accessibility for target binding compared to the target compound .
4-Isopropyl-1,3-thiazol-2-amine
- Structure : An isopropyl group at position 4 and an amine at position 2.
- Key Differences : The smaller isopropyl group reduces steric hindrance compared to tert-butyl.
- Implications : Reduced bulk may enhance solubility but decrease metabolic stability. Isopropyl-substituted thiazoles are associated with anesthetic activity .
4-Tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine
- Structure : Tert-butyl at position 4 and a triazole group at position 4.
- Key Differences : The triazole introduces additional hydrogen-bonding capacity.
- Implications: Enhanced electronic interactions may improve anticancer activity, as triazoles are known for DNA intercalation .
Variations in the Amine Moiety
N-(4-Substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles
- Structure : Aryl groups at position 4 and benzylamine at position 2.
- Implications : Benzylamines are common in antioxidants but may suffer from rapid oxidative metabolism compared to neopentyl groups .
3-(Dimethylamino)-2,2-dimethylpropylamine
- Structure: Neopentyl amine with a dimethylamino substituent and thiophene ring.
- Key Differences : The thiophene’s sulfur atom and aromaticity differ from the thiazole’s nitrogen-sulfur system.
- Implications: Thiophene may enhance electron-rich interactions, while dimethylamino increases basicity .
Functional Group Replacements
N-(2,2-Dimethylpropyl)-N-methylnitrous amide
- Structure : Nitrosamine derivative of neopentyl.
- Implications: Unsuitable for therapeutic use due to carcinogenic risks, highlighting the importance of amine group selection .
Data Table: Structural and Functional Comparisons
Key Findings and Implications
Lipophilicity : The neopentyl amine enhances lipophilicity, likely improving blood-brain barrier penetration relative to polar benzylamines.
Synthetic Challenges : Neopentyl groups may require robust conditions (e.g., NaH-mediated alkylation) due to steric hindrance .
Biological Potential: While direct activity data for the target compound is lacking, structural analogs suggest possible applications in anticancer or central nervous system therapies.
Biological Activity
(4-Tert-butyl-1,3-thiazol-2-yl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications.
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H24N2S
- CAS Number : 1484040-80-3
Synthesis
The synthesis of (4-Tert-butyl-1,3-thiazol-2-yl)methylamine typically involves the reaction of tert-butyl thiazole derivatives with appropriate amines. The synthetic route is crucial for obtaining high purity and yield, which are essential for biological testing.
In Vitro Studies
Research has indicated that compounds featuring thiazole rings exhibit significant biological activities, including:
- Acetylcholinesterase Inhibition : Thiazole derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For instance, similar compounds have shown IC50 values ranging from 1.90 µM to 2.7 µM in AChE inhibition assays .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. Studies suggest that thiazole-containing compounds can reduce oxidative stress markers in neuronal cells, potentially offering neuroprotective effects .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of thiazole derivatives have shown promise against various bacterial strains. The structure of (4-Tert-butyl-1,3-thiazol-2-yl)methylamine may enhance its efficacy against specific pathogens .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural modifications. For (4-Tert-butyl-1,3-thiazol-2-yl)methylamine:
- The tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- The thiazole ring contributes to the compound's ability to interact with biological targets such as enzymes and receptors.
Case Studies
Several studies have highlighted the biological relevance of thiazole derivatives:
- Alzheimer's Disease Models : In vitro studies using human neuronal cell lines demonstrated that thiazole derivatives could mitigate AChE activity and reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
- Antioxidant Assays : Compounds similar to (4-Tert-butyl-1,3-thiazol-2-yl)methylamine were tested in various antioxidant assays (e.g., ABTS and FRAP), showing significant radical scavenging activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
